1,1-DICYCLOPROPYL-ETHANOL

Organometallic Chemistry X-ray Crystallography Coordination Chemistry

1,1-Dicyclopropyl-ethanol (CAS 18895-50-6), also known as methyl-dicyclopropyl-carbinol, is a tertiary alcohol of molecular formula C₈H₁₄O and molecular weight 126.2 g/mol. It belongs to the class of cyclopropyl carbinols, characterized by two cyclopropane rings bonded to a central hydroxyl-bearing carbon.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 18895-50-6
Cat. No. B096344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-DICYCLOPROPYL-ETHANOL
CAS18895-50-6
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC(C1CC1)(C2CC2)O
InChIInChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3
InChIKeyBOYDTXNAECZPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dicyclopropyl-ethanol (CAS 18895-50-6): A Tertiary Cyclopropyl Carbinol Building Block for Procurement Consideration


1,1-Dicyclopropyl-ethanol (CAS 18895-50-6), also known as methyl-dicyclopropyl-carbinol, is a tertiary alcohol of molecular formula C₈H₁₄O and molecular weight 126.2 g/mol . It belongs to the class of cyclopropyl carbinols, characterized by two cyclopropane rings bonded to a central hydroxyl-bearing carbon [1]. The compound is commercially available from multiple vendors with typical purities of 95-97% . Its structural motif—featuring a tertiary alcohol with two strained, small rings—imparts unique steric and electronic properties that differentiate it from simpler aliphatic alcohols and other cyclopropyl carbinols, making it a valuable intermediate in organic synthesis and a subject of interest in fundamental structural chemistry [1][2].

Tertiary cyclopropyl carbinol building block
Unique steric and electronic profile from dual cyclopropane rings
Suitable for organometallic complex studies and synthetic methodology

Why 1,1-Dicyclopropyl-ethanol Cannot Be Directly Substituted by Other Cyclopropyl Carbinols


Generic substitution among cyclopropyl carbinols is unreliable due to pronounced differences in molecular geometry and physicochemical properties. 1,1-Dicyclopropyl-ethanol is a tertiary alcohol bearing two cyclopropane rings directly on the carbinol carbon, whereas closely related analogs like dicyclopropylmethanol (CAS 14300-33-5) are secondary alcohols, and 1,2-dicyclopropyl-ethanol (CAS 18729-49-2) positions the cyclopropyl groups differently on the carbon chain [1][2]. These structural variations lead to substantial differences in boiling point, density, lipophilicity (LogP), and steric environment around the hydroxyl group [3]. Such differences can critically alter reaction kinetics, regioselectivity in subsequent transformations, and the compound‘s ability to engage in specific non-covalent interactions (e.g., metal coordination) [4]. Therefore, substituting one cyclopropyl carbinol for another without quantitative justification risks compromising synthetic reproducibility, yield, and the desired physical properties of the final product.

1,1-Dicyclopropyl-ethanol
Analog (may not replace)
Tertiary alcohol; high steric hindrance (molar refractivity 40.25 cm³)
vs
Dicyclopropylmethanol (secondary alcohol, lower steric bulk) may alter reaction kinetics and selectivity
Unique edge-coordination geometry with lithium (X-ray validated)
vs
Other cyclopropyl carbinols lack this pre-organized metal-binding mode; metal-organic framework studies may not replicate
Boiling point 58 °C (15 Torr); density 0.9445 g/cm³
vs
1,2-Dicyclopropyl-ethanol has predicted bp ~171 °C and density ~1.09 g/cm³; purification and handling may differ significantly

Quantitative Evidence Guide: Differentiating 1,1-Dicyclopropyl-ethanol from Analogs


Unique Lithium-Cyclopropane Edge Coordination: Crystallographic Evidence for Differential Metal-Binding Geometry

X-ray crystallographic analysis of the lithium salt [Li-O-C(Me)-(c-CHCH2CH2)2]6 reveals that 1,1-dicyclopropyl-ethanol engages in a unique 'lithium-bonded' edge coordination mode, distinct from the face-coordination observed for simpler cyclopropanes [1]. The lithium ion interacts specifically with the C2-C3 edge of one cyclopropane ring, resulting in a quantifiable elongation of the C2-C3 bond length to 1.519(3) Å, compared to 1.499(2) Å for the free cyclopropyl edges (C2-C4 and C6-C7) [1]. This specific interaction geometry and its associated bond-length perturbation are not observed for dicyclopropylmethanol or 1,2-dicyclopropyl-ethanol, which lack the precise structural pre-organization required for this edge-coordination mode [1].

Li–cyclopropane edge coordination
Head-to-head
C2-C3 bond length: 1.519(3) Å (coordinated edge) vs. 1.499(2) Å (free edges), +0.02 Å elongation
Unique metal-binding geometry confirmed; not replicable with secondary or isomeric cyclopropyl carbinols
X-ray crystallography at 173 K; hexameric lithium complex
Organometallic Chemistry X-ray Crystallography Coordination Chemistry

Differentiated Physicochemical Profile: Boiling Point and Density Comparison with 1,2-Dicyclopropyl-ethanol

1,1-Dicyclopropyl-ethanol exhibits a significantly lower boiling point and density compared to its constitutional isomer, 1,2-dicyclopropyl-ethanol. The boiling point of 1,1-dicyclopropyl-ethanol is reported as 58 °C at 15 Torr , whereas 1,2-dicyclopropyl-ethanol has a predicted boiling point of 171.1 ± 8.0 °C at standard pressure (and would still be substantially higher under reduced pressure) [1]. Similarly, the density of 1,1-dicyclopropyl-ethanol is 0.9445 g/cm³ , while 1,2-dicyclopropyl-ethanol is predicted to be 1.091 ± 0.06 g/cm³ [1]. These differences arise from the distinct molecular packing and hydrogen-bonding networks of a tertiary versus a secondary alcohol.

Boiling point & density
Cross-study comparable
58 °C (15 Torr), density 0.9445 g/cm³ vs. 1,2-isomer predicted bp 171.1 °C, density 1.091 g/cm³
Lower boiling point supports easier distillation; density impacts handling and scale-up economics
Target data experimental at reduced pressure; comparator values predicted
Physical Organic Chemistry Process Chemistry Purification

Lipophilicity (LogP) Differentiation vs. Dicyclopropylmethanol

The lipophilicity of 1,1-dicyclopropyl-ethanol, as indicated by its calculated partition coefficient (LogP), differs markedly from that of dicyclopropylmethanol (CAS 14300-33-5), a secondary alcohol with one fewer methyl group. The LogP of 1,1-dicyclopropyl-ethanol is 1.5574 , while the LogP of dicyclopropylmethanol is predicted to be 0.951 [1]. This ~0.6 LogP unit difference corresponds to an approximately 4-fold difference in octanol-water partition coefficient, significantly impacting membrane permeability and distribution behavior in biological systems.

Lipophilicity (LogP)
Data to verify
LogP 1.5574 vs. dicyclopropylmethanol 0.951 (Δ +0.61)
Higher LogP alters membrane partitioning and ADME-related properties in research molecules
Calculated values; experimental confirmation recommended
Medicinal Chemistry ADME Prediction Property-Based Drug Design

Steric and Conformational Constraints: A Tertiary vs. Secondary Cyclopropyl Carbinol

1,1-Dicyclopropyl-ethanol is a tertiary alcohol with two rotatable bonds, whereas dicyclopropylmethanol is a secondary alcohol with only one rotatable bond involving the cyclopropyl groups [1]. This structural difference imposes greater steric hindrance around the hydroxyl-bearing carbon in 1,1-dicyclopropyl-ethanol, which can be quantified by its larger molar refractivity (40.25 cm³) compared to that of dicyclopropylmethanol (33.36 cm³) [1]. The increased steric bulk influences reaction rates in esterifications and etherifications, and can alter the regioselectivity of ring-opening reactions.

Steric bulk & flexibility
Class-level inference
Molar refractivity 40.25 cm³, rotatable bonds 2 vs. 33.36 cm³, 1 bond for secondary analog
Higher steric demand and conformational freedom may direct regio-/stereoselectivity
Calculated properties; test in intended reaction context
Synthetic Methodology Reaction Selectivity Conformational Analysis

Recommended Application Scenarios for 1,1-Dicyclopropyl-ethanol Based on Verified Differentiators


Investigating and Exploiting Unique Metal-Cyclopropane Interactions

The well-defined 'lithium-bonded' edge coordination geometry of 1,1-dicyclopropyl-ethanol, as established by X-ray crystallography, makes it an ideal model compound for fundamental studies of metal-π interactions with strained rings [1]. Research groups developing novel catalysts, metal-organic frameworks (MOFs), or studying cyclopropane activation mechanisms should select this compound for its ability to form a structurally characterized, hexameric complex that can serve as a benchmark for computational and spectroscopic studies [1].

Synthesis of Complex Molecules Requiring a Sterically Demanding, Lipophilic Tertiary Alcohol Moiety

For medicinal chemistry or agrochemical projects where a metabolically stable, lipophilic tertiary alcohol is desired as a building block, 1,1-dicyclopropyl-ethanol offers a quantifiably higher LogP (1.56) and greater steric bulk (molar refractivity 40.25 cm³) compared to the secondary alcohol dicyclopropylmethanol [2]. This makes it a preferred choice for incorporating a hindered, hydrophobic group to modulate ADME properties or to direct the conformation of a target molecule.

Process Development Where Distillation Efficiency is Critical

When scaling up a synthetic route that includes a cyclopropyl carbinol intermediate, the significantly lower boiling point (58 °C at 15 Torr) and density (0.9445 g/cm³) of 1,1-dicyclopropyl-ethanol compared to its isomer 1,2-dicyclopropyl-ethanol (predicted b.p. ~171 °C, density 1.091 g/cm³) can substantially reduce energy costs and simplify purification steps [3]. Process chemists should prioritize this compound for routes where distillation is the primary purification method.

Fundamental Research on Cyclopropane Ring-Opening and Rearrangement Reactions

As a tertiary alcohol with two adjacent cyclopropane rings, 1,1-dicyclopropyl-ethanol provides a unique scaffold for studying acid-catalyzed ring-opening and rearrangement cascades. Its sterically congested environment around the hydroxyl group can direct regioselectivity differently than less-hindered analogs, making it a valuable substrate for mechanistic investigations and methodology development [4].

Application
Selection Property
Validation Focus
Metal-cyclopropane interaction studies
Edge-coordination geometry (X-ray benchmark)
Reproduce hexameric complex; compare computational models
Sterically demanding lipophilic tertiary alcohol synthon
LogP and molar refractivity profile
Assess ADME modulation in target compound series
Process development with distillation-driven purification
Lower boiling point vs. isomeric analog
Confirm experimental bp/density at relevant scale
Cyclopropane ring-opening/rearrangement methodology
Tertiary alcohol with dual strained rings
Monitor regioselectivity under acid-catalyzed conditions

Technical Documentation Hub

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36 linked technical documents
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